REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]2[CH2:7][C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:4]=2[CH:3]=1.[Li]CCCC.[CH3:19][Si:20]([CH3:23])(Cl)[Cl:21]>CCOCC.CCCCCC>[Cl:21][Si:20]([CH3:23])([CH3:19])[CH:7]1[C:5]2[S:6][C:2]([CH3:1])=[CH:3][C:4]=2[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2
|
Name
|
2-methyl-8H-indeno[2,1-b]thiophene
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(S1)CC=1C=CC=CC12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred in additional 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was isolated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](C1C=2C=CC=CC2C2=C1SC(=C2)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |